

Isotopic Labeling of Efavirenz: A Technical Guide for Research and Development

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Compound of Interest		
Compound Name:	Efavirenz-13C6	
Cat. No.:	B13860579	Get Quote

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] To facilitate critical research in drug metabolism, pharmacokinetics (DMPK), and bioanalysis, isotopically labeled versions of Efavirenz are indispensable tools. By replacing one or more atoms of the drug molecule with their corresponding heavier isotopes, researchers can track the compound's journey through biological systems without altering its fundamental chemical and physiological properties.

This technical guide provides a comprehensive overview of the synthesis, application, and analysis of isotopically labeled Efavirenz for researchers, scientists, and drug development professionals.

Types of Isotopically Labeled Efavirenz

Isotopic labeling of Efavirenz can be broadly categorized into two types: stable isotope labeling and radioisotope labeling. The choice of isotope depends on the specific application.

• Stable Isotope Labeling: This involves incorporating non-radioactive heavy isotopes, most commonly Deuterium (²H or D) and Carbon-13 (¹³C). These labeled compounds are primarily used as internal standards in quantitative mass spectrometry-based bioanalysis for their ability to be distinguished from the unlabeled drug by their mass-to-charge ratio (m/z).[3]



Deuteration at specific metabolic sites can also be used to intentionally alter pharmacokinetic profiles to study metabolic pathways.[4]

 Radioisotope Labeling: This involves incorporating radioactive isotopes like Tritium (³H) or Carbon-14 (¹⁴C). The radiation emitted by these isotopes allows for highly sensitive detection and quantification. Radiolabeled compounds are powerful tracers for in vivo and in vitro studies, including absorption, distribution, metabolism, and excretion (ADME), as well as for applications like whole-body autoradiography and receptor binding assays.[5]

The following table summarizes common isotopically labeled forms of Efavirenz and their primary research applications.

Labeled Compound	Isotope	Туре	Primary Application(s)
Efavirenz-d₅	Deuterium (² H)	Stable	Internal standard for quantitative analysis (NMR, GC-MS, LC- MS).[3]
Efavirenz- ¹³ C ₆	Carbon-13 (¹³C)	Stable	High-precision internal standard for LC-MS/MS bioanalysis.[3]
[¹⁴ C]Efavirenz	Carbon-14 (¹⁴ C)	Radioactive	ADME studies, metabolic profiling, mass balance studies.
[³H]Efavirenz	Tritium (³H)	Radioactive	Receptor binding assays, autoradiography, metabolic studies.[5]

Synthesis of Isotopically Labeled Efavirenz

The synthesis of Efavirenz is a multi-step process, with the key challenges being the creation of the quaternary stereocenter and the installation of the cyclopropylacetylene side chain.[7][8]



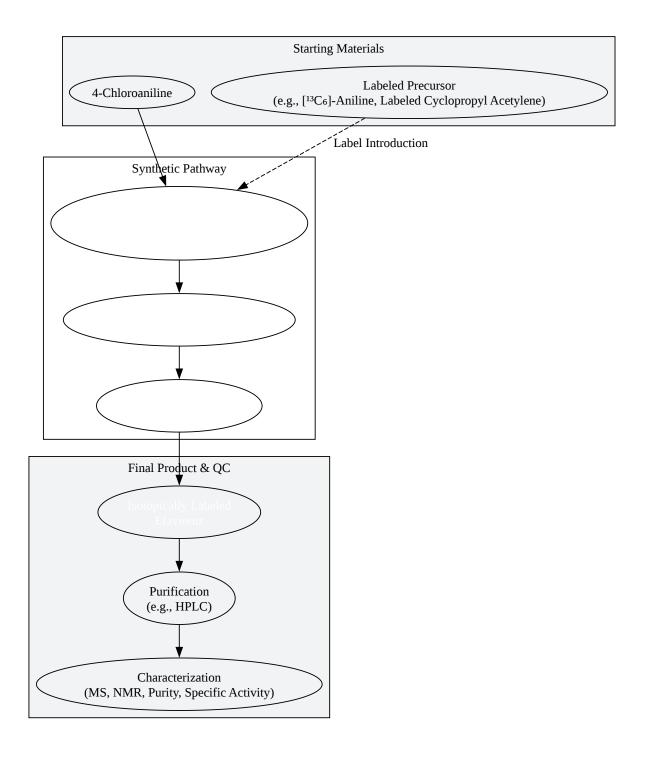




The introduction of an isotopic label is strategically performed during this synthesis using a labeled precursor.

A practical asymmetric synthesis for Efavirenz starts from 4-chloroaniline and proceeds in approximately seven steps with an overall yield of about 62%.[8][9]





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Caption: General workflow for the synthesis of isotopically labeled Efavirenz.



Experimental Protocol: Key Synthetic Steps

While specific protocols for isotopic labeling are often proprietary, the general synthesis involves the following key transformations where a label can be introduced:

- Intermediate Formation: A key intermediate, 4-chloro-2-(trifluoroacetyl)aniline, is synthesized from p-chloroaniline.[1][10] For ¹³C₆-labeling, [¹³C₆]-4-chloroaniline would be used as the starting material.
- Asymmetric Addition: The crucial stereogenic center is established via an enantioselective
 addition of a lithium or zinc acetylide of cyclopropyl acetylene to the trifluoroacetyl ketone
 intermediate.[8][11] To label the side chain, a labeled version of cyclopropyl acetylene would
 be used.
- Cyclization: The final benzoxazinone ring system is formed via cyclization, often using a
 carbonyl-delivering agent like carbonyldiimidazole or triphosgene to react with the amino
 alcohol intermediate.[12][13]

The final labeled product is then purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity, isotopic enrichment, chemical purity, and (for radiolabeled compounds) specific activity are rigorously confirmed.[12]

Applications in Research

Isotopically labeled Efavirenz is crucial for elucidating its metabolic fate and for accurate quantification in biological samples.

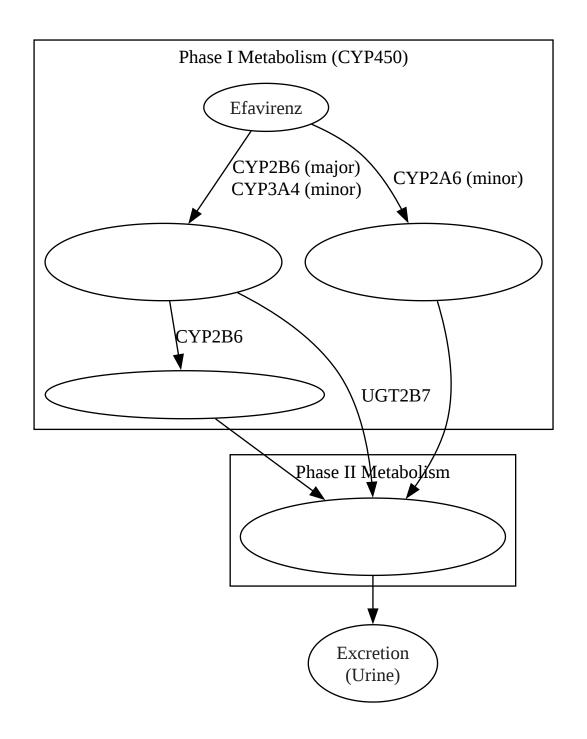
Metabolism and Pharmacokinetic (ADME) Studies

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[14][15][16] Radiolabeled ([14C] or [3H]) Efavirenz is used to trace the drug and its metabolites through the body, providing a complete picture of its absorption, distribution, metabolic pathways, and excretion routes.

The primary metabolic pathway involves hydroxylation at the 8-position to form 8-hydroxyefavirenz, which is the major metabolite.[16][17] A minor pathway involves hydroxylation at the 7-position, catalyzed by CYP2A6.[2][17] These Phase I metabolites are



then conjugated with glucuronic acid (a Phase II reaction) by UGT enzymes, making them more water-soluble for excretion in the urine.[2][16]



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Caption: Metabolic pathway of Efavirenz.

Quantitative Bioanalysis using LC-MS/MS

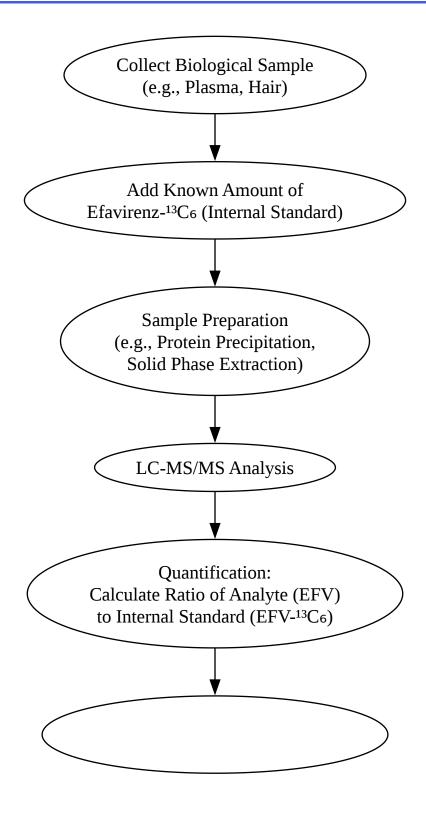






Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices like plasma, cerebrospinal fluid, and tissue homogenates.[3][18] The use of a stable isotope-labeled internal standard (SIL-IS), such as Efavirenz-¹³C₆, is critical for achieving high accuracy and precision. The SIL-IS is chemically identical to the analyte (Efavirenz) and thus behaves identically during sample extraction, processing, and chromatographic separation, correcting for any sample loss or matrix effects.





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Caption: Workflow for bioanalytical quantification of Efavirenz using a SIL-IS.



Experimental Protocol: LC-MS/MS Quantification of Efavirenz in Plasma

The following is a representative protocol for the quantification of Efavirenz in human plasma.

- Sample Preparation:
 - Thaw human plasma samples and an aliquot of Efavirenz-¹³C₆ (internal standard) working solution.
 - To a 50 μL aliquot of plasma in a microcentrifuge tube, add the internal standard.
 - Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
 - Vortex mix and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or 96-well plate for analysis.
- LC-MS/MS Conditions:
 - HPLC System: Standard HPLC or UHPLC system.
 - Column: A reverse-phase C18 column (e.g., Agilent Poroshell C18).[19]
 - Mobile Phase: Gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]
 - Flow Rate: 0.3 mL/min.[3]
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.[3]
 [19]
 - Detection: Multiple Reaction Monitoring (MRM).
 - Efavirenz transition: m/z 314.2 → 243.9[3]



- Efavirenz-¹³C₆ transition: m/z 320.2 → 249.9[3]
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Efavirenz to Efavirenz-¹³C₆
 against the concentration of calibration standards.
 - Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The use of a labeled internal standard enables the development of highly sensitive and robust bioanalytical methods. The table below summarizes typical performance characteristics for LC-MS/MS assays for Efavirenz.

Biological Matrix	Typical Value	Reference
Human Plasma	1.0 - 2,500 ng/mL	[3]
25 - 10,000 ng/mL	[6]	
Human Plasma	1.0 ng/mL	[3]
0.625 ng/mg	[19]	
Human Plasma	95.2% - 108%	[3]
99.1% - 105.3%	[6]	
Human Plasma	3.03% - 9.18%	[3]
7.69% - 14.9%	[6]	
	Human Plasma 25 - 10,000 ng/mL Human Plasma 0.625 ng/mg Human Plasma 99.1% - 105.3% Human Plasma	Human Plasma 1.0 - 2,500 ng/mL 25 - 10,000 ng/mL [6] Human Plasma 1.0 ng/mL 0.625 ng/mg [19] Human Plasma 95.2% - 108% 99.1% - 105.3% [6] Human Plasma 3.03% - 9.18%

Conclusion

Isotopically labeled Efavirenz, encompassing both stable and radioactive isotopes, provides an essential toolkit for modern drug development and clinical research. Stable isotope-labeled standards, particularly ¹³C₆-Efavirenz, are fundamental for accurate bioanalysis, supporting pharmacokinetic studies and therapeutic drug monitoring. Radiolabeled Efavirenz is



unparalleled for definitive ADME and metabolic pathway elucidation. The synthesis and application of these labeled compounds enable a deeper understanding of Efavirenz's disposition and interaction within biological systems, ultimately contributing to safer and more effective therapeutic strategies for HIV treatment.

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